Stigmastanol
Overview
Description
Stigmastanol, also known as sitostanol, is a phytosterol found in a variety of plant sources. It is a type of sterol that is structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and has been studied for its potential health benefits, particularly in reducing cholesterol levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmastanol can be synthesized through the reduction of β-sitosterol and the hydrogenation of stigmasterol . The reduction of β-sitosterol involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The hydrogenation of stigmasterol typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of phytosterols from plant sources such as soybean oil, corn oil, and other vegetable oils. The extracted phytosterols are then subjected to chemical processes such as hydrogenation and reduction to produce this compound. The process involves multiple steps including extraction, purification, hydrogenation, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Stigmastanol undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require the presence of a suitable nucleophile and a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of stigmastanone, while reduction reactions can yield various reduced derivatives of this compound .
Scientific Research Applications
Stigmastanol has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: this compound is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: this compound is investigated for its cholesterol-lowering effects and potential use in the treatment of hypercholesterolemia. .
Mechanism of Action
Stigmastanol exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, this compound has been shown to inhibit the biosynthesis of cholesterol in the liver by downregulating key enzymes involved in the cholesterol synthesis pathway . The molecular targets and pathways involved include the inhibition of HMG-CoA reductase and the modulation of bile acid metabolism .
Comparison with Similar Compounds
Stigmastanol is structurally similar to other phytosterols such as stigmasterol and β-sitosterol. it is unique in its ability to inhibit both the absorption and biosynthesis of cholesterol. Similar compounds include:
Stigmasterol: Another phytosterol with cholesterol-lowering properties, but primarily inhibits cholesterol absorption.
β-Sitosterol: A widely studied phytosterol known for its cholesterol-lowering effects and potential health benefits
This compound’s dual mechanism of action in reducing cholesterol levels makes it a valuable compound in the development of cholesterol-lowering therapies and functional foods.
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-HRJGVYIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016169 | |
Record name | (3beta,5alpha)-Stigmastan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-45-4 | |
Record name | Sitostanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmastanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STIGMASTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3beta,5alpha)-Stigmastan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5α)-stigmastan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIGMASTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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